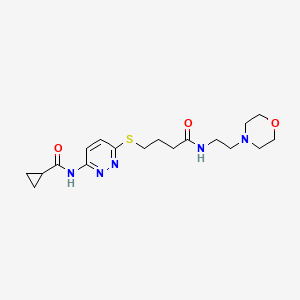
N-(6-((4-((2-morpholinoethyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(6-((4-((2-morpholinoethyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C18H27N5O3S and its molecular weight is 393.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(6-((4-((2-morpholinoethyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide, a complex organic compound, is part of a class of benzamide derivatives known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C18H25N5O2S, with a molecular weight of approximately 393.49 g/mol. The structure includes:
- A pyridazine ring, which is known for its role in various biological activities.
- A morpholinoethyl side chain that enhances solubility and bioavailability.
- A cyclopropane carboxamide moiety that may influence its binding affinity to biological targets.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The presence of the morpholino group may facilitate interactions with enzyme active sites, potentially inhibiting their activity.
- Receptor Modulation : The compound may interact with specific receptors involved in cellular signaling pathways, influencing processes such as cell proliferation and apoptosis.
- Radical Formation : Similar compounds have shown that radical formation can correlate with cytotoxic activity, suggesting a possible mechanism for this compound as well .
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Activity : Preliminary studies suggest potential efficacy against various cancer cell lines. For instance, related compounds have demonstrated significant inhibition of cell proliferation in colorectal cancer models .
- Anti-inflammatory Effects : As a benzamide derivative, it may possess anti-inflammatory properties, which are common in this class of compounds.
Case Studies and Research Findings
Recent studies have explored the biological effects of similar compounds, providing insights into the potential applications of this compound:
- In Vitro Studies : In vitro assays have shown that derivatives with similar structures can inhibit the growth of human cancer cell lines at IC50 values ranging from 0.12 μM to 2 μM . These findings suggest that modifications to the core structure can significantly enhance biological activity.
- Quantitative Structure–Activity Relationship (QSAR) : QSAR studies indicate that specific structural features correlate with enhanced binding affinity and bioactivity. These studies are crucial for optimizing lead compounds for drug development.
- Metabolic Stability : Compounds exhibiting higher metabolic stability in liver microsome assays are more favorable for therapeutic applications. Research indicates that modifications in the side chains can lead to improved pharmacokinetic profiles .
Data Summary Table
Properties
IUPAC Name |
N-[6-[4-(2-morpholin-4-ylethylamino)-4-oxobutyl]sulfanylpyridazin-3-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5O3S/c24-16(19-7-8-23-9-11-26-12-10-23)2-1-13-27-17-6-5-15(21-22-17)20-18(25)14-3-4-14/h5-6,14H,1-4,7-13H2,(H,19,24)(H,20,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBPNDBSZWISWEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(C=C2)SCCCC(=O)NCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













